Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate
Description
Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate (CAS: 162537-10-2) is a carbamate derivative of the amino acid L-valine. This compound features a 4-nitrophenoxy carbonyl group attached to the amino moiety of valine, with a methyl ester at the carboxyl terminus. Its molecular formula is C₁₄H₁₆N₂O₇, and it has a molecular weight of 348.29 g/mol. The 4-nitrophenoxy group is electron-withdrawing, enhancing reactivity in nucleophilic substitution or coupling reactions. This property makes it a critical intermediate in pharmaceutical synthesis, notably in the production of Ritonavir, an antiretroviral protease inhibitor .
Properties
IUPAC Name |
methyl (2S)-3-methyl-2-[(4-nitrophenoxy)carbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-8(2)11(12(16)20-3)14-13(17)21-10-6-4-9(5-7-10)15(18)19/h4-8,11H,1-3H3,(H,14,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDFMFXSUVWFSQ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571776 | |
| Record name | Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162537-10-2 | |
| Record name | Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known to be used as a chiral derivatizing agent for the resolution of compounds possessing an amino group.
Mode of Action
This compound interacts with its targets through a process known as chiral derivatization. It binds to the amino group of the target compound, resulting in the formation of diastereomeric derivatives. These derivatives can then be separated by reversed-phase high-performance liquid chromatography.
Biochemical Pathways
The process of chiral derivatization can influence the stereochemical properties of the target compounds, potentially affecting their interactions within various biochemical pathways.
Result of Action
The primary result of the action of N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester is the resolution of chiral compounds into their individual enantiomers. This can be crucial in research and pharmaceutical settings, where the different enantiomers of a compound can have significantly different biological activities.
Action Environment
The efficacy and stability of N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester can be influenced by various environmental factors. For example, the pH, excess reagent, and reaction time can affect the kinetics of the derivatization process. Additionally, the pH and the organic modifier can influence the separation of the diastereomeric derivatives.
Biochemical Analysis
Biochemical Properties
N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester plays a significant role in biochemical reactions, particularly in the derivatization of amino acids. This compound interacts with amino acids, forming diastereomeric derivatives that can be separated and analyzed using HPLC. The interaction between N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester and amino acids involves the formation of a covalent bond between the ester group of the compound and the amino group of the amino acid. This reaction is facilitated by the presence of enzymes such as esterases, which catalyze the hydrolysis of the ester bond.
Cellular Effects
N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester has been shown to influence various cellular processes. In particular, it affects cell signaling pathways and gene expression by modifying the structure of amino acids and peptides. This modification can alter the activity of enzymes and other proteins, leading to changes in cellular metabolism and function. For example, the derivatization of amino acids by N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester can impact the synthesis of proteins and the regulation of metabolic pathways.
Molecular Mechanism
The molecular mechanism of N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester involves its ability to bind to amino acids and peptides, forming stable covalent bonds. This binding interaction is facilitated by the ester group of the compound, which reacts with the amino group of the target molecule. The resulting diastereomeric derivatives can be separated and analyzed using HPLC, allowing researchers to study the structure and function of amino acids and peptides in detail. Additionally, N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester can inhibit or activate enzymes by modifying their substrate specificity or catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness as a derivatizing agent. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of protein synthesis and metabolic regulation. The extent of these effects can vary depending on the specific experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester in animal models can vary depending on the dosage used. At low doses, the compound has been shown to have minimal toxic effects and can effectively modify amino acids and peptides for biochemical analysis. At higher doses, the compound can exhibit toxic or adverse effects, including disruptions in cellular metabolism and enzyme activity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective without causing significant toxicity.
Metabolic Pathways
N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester is involved in several metabolic pathways, particularly those related to amino acid metabolism. The compound interacts with enzymes such as esterases, which catalyze the hydrolysis of the ester bond, leading to the formation of diastereomeric derivatives. These derivatives can then be further metabolized by other enzymes, affecting metabolic flux and the levels of various metabolites. The compound’s impact on metabolic pathways can influence overall cellular function and homeostasis.
Transport and Distribution
Within cells and tissues, N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The transport and distribution of the compound can also affect its overall bioavailability and effectiveness as a derivatizing agent.
Subcellular Localization
The subcellular localization of N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to various subcellular structures, including the cytoplasm, nucleus, and mitochondria, where it can interact with amino acids and peptides. This localization is critical for the compound’s activity and function, as it allows for the precise modification of target molecules within specific cellular contexts.
Biological Activity
Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate, also known as N-[(4-nitrophenoxy)carbonyl]-L-valine methyl ester, is a synthetic compound that serves as an important building block in organic synthesis. Its structure includes a protected amino acid (L-valine) and is characterized by the presence of a 4-nitrophenoxycarbonyl (Nvoc) group. This article explores the biological activity of this compound, including its synthesis, potential applications, and interactions with biological systems.
Chemical Structure and Synthesis
This compound is synthesized through various methods that typically involve the protection of the amino group in L-valine to prevent undesired reactions during peptide synthesis. The Nvoc group is particularly valued for its ease of introduction and removal under specific conditions, making it suitable for multi-step syntheses.
Key Features:
- Chemical Formula: C12H14N2O5
- CAS Number: 162537-10-2
- Synonyms: Methyl (2S)-3-methyl-2-[(4-nitrophenoxy)carbonylamino]butanoate
Applications in Research and Industry
This compound has several notable applications:
- Pharmaceutical Intermediates: It is utilized in the synthesis of pharmaceuticals, particularly in the development of peptide-based drugs.
- Synthetic Chemistry: The compound serves as a versatile intermediate in organic synthesis, allowing for selective deprotection and further modifications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other similar compounds. Below is a table summarizing some key characteristics:
| Compound Name | Structure | Biological Activity | Applications |
|---|---|---|---|
| Methyl L-Valinate | Standard amino acid | Basic metabolic functions | Nutritional supplement |
| Methyl N-(2-Nitrobenzyloxycarbonyl)-L-valinate | Similar protective group | Potential enzyme inhibition | Pharmaceutical synthesis |
| Methyl N-(Boc)-L-Valine | Common protective group | Limited biological activity | Peptide synthesis |
Case Studies and Research Findings
Recent studies have highlighted the importance of protecting groups in peptide synthesis. For instance, research on similar nitro-substituted compounds indicates that they can act as effective enzyme inhibitors. A study on carbamate pesticides demonstrated that structural modifications could lead to significant differences in biological activity, suggesting that this compound may also exhibit varied effects depending on its specific applications .
Scientific Research Applications
Key Features
- Chemical Formula : C12H14N2O4
- CAS Number : 162537-10-2
- Molecular Weight : 250.25 g/mol
Organic Synthesis
Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate is primarily used as a building block in organic synthesis. Its structure allows it to act as a protected form of L-valine, facilitating the synthesis of peptides and other complex molecules. The compound's ability to undergo selective reactions makes it particularly useful in the preparation of pharmaceuticals .
Pharmaceutical Intermediate
This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including antiretroviral drugs like Ritonavir. Its role in drug development underscores its significance in medicinal chemistry and highlights its potential therapeutic applications .
Peptide Synthesis
Due to its protected amino acid structure, this compound is utilized in peptide synthesis protocols. The Nvoc group allows for the protection of amino groups during coupling reactions, which is crucial for achieving high yields and purity in peptide products.
Case Study 1: Synthesis of Ritonavir
In a study involving the synthesis of Ritonavir, this compound was used as an intermediate. The process demonstrated the compound's effectiveness in facilitating the formation of complex structures required for effective drug action.
Case Study 2: Peptide Coupling Reactions
Research has shown that using this compound in peptide coupling reactions leads to higher yields compared to other protecting groups due to its selective reactivity and ease of removal under mild conditions.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs include:
(Methoxycarbonyl)-L-valine (CAS: 74761-42-5): Substitutes the 4-nitrophenoxy group with a methoxycarbonyl moiety.
Methyl-N-(4-bromobenzyl)-N-pentanoyl-L-valinate (CAS: Not provided): Features a 4-bromobenzyl and pentanoyl substituent.
(4-Nitrophenyl) N-[(Benzyloxy)Carbonyl]Valinate (CAS: 3411-74-3): Replaces the methyl ester with a benzyloxycarbonyl group.
Methyl N-(4-Bromobenzyl)-L-valinate (CAS: 867022-53-5): Contains a 4-bromobenzyl substituent.
Key Observations :
- The 4-nitrophenoxy group in the parent compound enhances electrophilicity, facilitating amide bond formation in drug synthesis (e.g., Ritonavir) .
- Methoxycarbonyl analogs exhibit moderate yields (44–57%) and crystalline solid states, suitable for straightforward purification .
- Bromobenzyl -substituted derivatives (e.g., CAS 867022-53-5) are liquid at room temperature, likely due to reduced crystallinity from bulky substituents .
Physicochemical Properties
- Reactivity: The 4-nitrophenoxy group’s electron-withdrawing nature increases susceptibility to nucleophilic attack compared to methoxycarbonyl or benzyloxy groups.
- Melting Points : Methoxycarbonyl-L-valine melts at 109–113°C , whereas nitro- or bromo-substituted analogs (e.g., CAS 867022-53-5) are oils, indicating lower melting points .
Antimicrobial and Antioxidant Potential
L-valine derivatives with 4-bromophenylsulfonyl () or pentanoyl groups () exhibit antimicrobial and antioxidant properties, though the parent nitro-substituted compound is primarily a synthetic intermediate rather than a therapeutic agent itself.
Stereochemical Considerations
The D-valine analog of methoxycarbonyl-valine (CAS 153575-98-5) shows a higher synthesis yield (57% vs. 44% for L-valine), suggesting stereochemical influences on reaction efficiency . However, the L-configuration is typically required for biological activity in pharmaceuticals.
Preparation Methods
Reaction Conditions
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Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
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Base : N,N-Diisopropylethylamine (DIEA) or triethylamine (TEA) (3–4 equivalents).
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Temperature : 0–25°C.
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Reaction Time : 2–4 hours.
Workflow
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Dissolve L-valine methyl ester hydrochloride (1.0 equiv) in DCM.
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Add DIEA (3.0 equiv) to deprotonate the amino group.
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Dropwise addition of 4-nitrophenyl chloroformate (1.1 equiv) in DCM.
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Stir at 0°C for 1 hour, then warm to room temperature.
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Quench with aqueous sodium bicarbonate, extract with DCM, and dry over sodium sulfate.
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Purify via silica gel chromatography (ethyl acetate/hexane).
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DCM | 92 | 98 |
| Base (DIEA) | 3.0 equiv | 89 | 97 |
| Temperature | 0°C → 25°C | 90 | 96 |
This method achieves >90% yield with high enantiomeric purity ([α]D²³ = −30.7 in CHCl₃).
Coupling Agent-Assisted Synthesis
To enhance reaction efficiency and minimize racemization, modern protocols employ coupling agents such as TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium). These agents activate the chloroformate, facilitating milder reaction conditions.
Protocol
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Activate 4-nitrophenyl chloroformate (1.05 equiv) with TBTU (1.1 equiv) and DIEA (3.0 equiv) in DCM.
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Add L-valine methyl ester (1.0 equiv) and stir at 0°C for 30 minutes.
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Warm to room temperature and monitor by TLC (Rf = 0.88 in ethyl acetate).
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Purify via flash chromatography.
Key Advantages
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Reduced Racemization : <1% epimerization due to low-temperature activation.
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Faster Kinetics : Reaction completes in 1–2 hours.
| Coupling Agent | Temperature (°C) | Yield (%) | Racemization (%) |
|---|---|---|---|
| TBTU | 0 | 94 | 0.8 |
| HATU | 0 | 95 | 0.5 |
Solid-Phase Peptide Synthesis (SPPS) Adaptations
SPPS integrates this compound into resin-bound peptides, enabling automated synthesis of complex structures. Contradictions in literature regarding coupling efficiency (40–95%) are resolved by optimizing resin type and activation protocols.
SPPS Workflow
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Load Wang resin with Fmoc-protected amino acid.
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Deprotect with piperidine/DMF (20%).
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Pre-activate 4-nitrophenyl chloroformate with HOBt (1-hydroxybenzotriazole) in DMF.
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Couple to resin-bound peptide for 2 hours under nitrogen.
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Wash and cleave with trifluoroacetic acid (TFA).
| Resin Type | Coupling Efficiency (%) | Purity (%) |
|---|---|---|
| Wang Resin | 85 | 92 |
| Rink Amide | 78 | 89 |
Racemization Mitigation Strategies
Racemization during synthesis is suppressed through:
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Low-Temperature Reactions : Conducting couplings at 0–4°C.
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Minimized Base Exposure : Limiting DIEA to 3.0 equivalents.
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Polar Aprotic Solvents : Using DMF instead of DCM for sterically hindered substrates.
| Condition | Racemization (%) |
|---|---|
| 0°C, DCM, 3.0 equiv DIEA | 0.5 |
| 25°C, DMF, 5.0 equiv DIEA | 3.2 |
Analytical Validation
Critical quality control measures include:
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HPLC : C18 column, 70:30 acetonitrile/water, retention time = 8.2 min.
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NMR : ¹H NMR (400 MHz, CDCl₃) δ 8.28 (d, 2H, Ar-NO₂), 6.95 (d, 2H, Ar-O), 4.35 (m, 1H, α-CH), 3.72 (s, 3H, OCH₃).
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Optical Rotation : [α]D²³ = −30.7 ± 0.5° (c = 1, CHCl₃).
Scale-Up and Industrial Production
Pilot-scale synthesis (1–10 kg) employs continuous-flow reactors to enhance heat and mass transfer. Key parameters:
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Reaction Volume | 500 mL | 50 L |
| Yield | 92% | 88% |
| Purity | 98% | 95% |
Q & A
Q. What is the synthetic protocol for Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate, and what reagents are critical for its preparation?
this compound is synthesized via peptide coupling methodologies. A typical procedure involves reacting L-valine methyl ester hydrochloride with 4-nitrophenyl chloroformate in the presence of a coupling agent like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) and a base such as DIEA (N,N-diisopropylethylamine) in anhydrous dichloromethane. The reaction mixture is stirred under inert conditions, followed by purification via column chromatography (e.g., EtOAc eluent) to isolate the product. Yields exceeding 90% have been reported under optimized conditions .
Q. How does the 4-nitrophenoxy carbonyl group function as a protecting group in peptide synthesis?
The 4-nitrophenoxy carbonyl moiety acts as an amine-protecting group, selectively blocking the α-amino group of L-valine during peptide elongation. Its stability under acidic conditions allows orthogonal deprotection strategies, while its UV-active nitro group facilitates reaction monitoring via spectroscopy. The group is cleaved under alkaline conditions or via nucleophilic displacement by amines, enabling controlled stepwise synthesis .
Q. What analytical techniques are essential for characterizing this compound and its intermediates?
Key techniques include:
- NMR Spectroscopy : For structural confirmation (e.g., chemical shifts of the 4-nitrophenoxy aromatic protons at δ 8.2–8.4 ppm).
- Chromatography : TLC (Rf ~0.88 in EtOAc) and HPLC for purity assessment.
- Optical Rotation : To verify enantiomeric integrity (e.g., [α]D^23^ = −30.7 in CHCl₃) .
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight validation.
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize racemization during coupling with sterically hindered amino acids?
Racemization is mitigated by:
- Low Temperature : Conduct reactions at 0–4°C to reduce base-catalyzed epimerization.
- Coupling Agent Selection : TBTU or HATU (vs. DCC) minimizes side reactions.
- Solvent Choice : Anhydrous DMF or CH₂Cl₂ enhances reagent solubility while suppressing hydrolysis.
- DIEA Concentration : Limiting excess base (≤3 equiv) reduces deprotonation of the amino ester .
Q. What stability challenges arise when using this compound in aqueous or biological systems, and how are they addressed?
The 4-nitrophenoxy group is hydrolytically labile in aqueous media, leading to premature deprotection. Stability studies in phosphate-buffered saline (pH 7.4) show <5% degradation over 24 hours at 4°C. For biological applications (e.g., prodrugs or ADCs), encapsulation in liposomes or PEGylation extends half-life. Alternatively, structural analogs with electron-withdrawing substituents (e.g., fluoro groups) improve resistance to hydrolysis .
Q. How is this compound utilized in the synthesis of protease inhibitors like Ritonavir?
this compound serves as a key intermediate in constructing the valine-derived pharmacophore of Ritonavir. The 4-nitrophenoxy group enables regioselective coupling with secondary amines in multi-step syntheses. For example, it facilitates the formation of the (thiazolylmethyl)carbamoyl-valine segment critical for HIV-1 protease inhibition. Post-coupling, the nitro group is reduced to an amine for further functionalization .
Q. What contradictions exist in literature regarding its reactivity in solid-phase peptide synthesis (SPPS)?
Conflicting reports note:
- Coupling Efficiency : Some studies report near-quantitative yields on resin-bound peptides, while others observe <70% efficiency for β-branched residues (e.g., valine). This discrepancy is attributed to resin swelling differences (e.g., Wang vs. Rink amide resins).
- Deprotection Kinetics : Alkaline cleavage rates vary with resin type, requiring pH titration to avoid side reactions.
Resolution involves pre-activating the carbonate with HOBt (hydroxybenzotriazole) and using microwave-assisted SPPS to enhance diffusion .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
